![molecular formula C12H11F4N5O B4944406 N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4944406.png)
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(1H-tetrazol-1-yl)propanamide, commonly known as FST-100, is a novel compound that has gained significant attention in scientific research. FST-100 is a potent and selective inhibitor of the pro-inflammatory cytokine, Interleukin-1β (IL-1β), and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
Mecanismo De Acción
FST-100 selectively inhibits the production of IL-1β, a pro-inflammatory cytokine that plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and promotes inflammation by activating other immune cells and inducing the production of other pro-inflammatory cytokines. By inhibiting IL-1β production, FST-100 reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
FST-100 has been shown to have a good safety profile and is well-tolerated in preclinical studies. It does not affect the production of other cytokines or interfere with other immune functions. FST-100 has also been shown to have a long half-life, which makes it a promising candidate for the development of a once-daily oral medication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of FST-100 for lab experiments include its selectivity for IL-1β and its good safety profile. However, the limitations of FST-100 include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research include evaluating the optimal dosing regimen for FST-100, identifying biomarkers that can predict response to treatment, and exploring the potential of FST-100 for the treatment of other inflammatory diseases. Additionally, further studies are needed to evaluate the potential of FST-100 for combination therapy with other anti-inflammatory agents.
Métodos De Síntesis
FST-100 is synthesized through a multistep process that involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then reduced to the corresponding amine, which is further reacted with 1H-tetrazole-1-acetic acid to form FST-100.
Aplicaciones Científicas De Investigación
FST-100 has shown promising results in preclinical studies for the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In these studies, FST-100 has been shown to significantly reduce inflammation and improve disease symptoms.
Propiedades
IUPAC Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-(tetrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4N5O/c13-10-2-1-9(12(14,15)16)5-8(10)6-17-11(22)3-4-21-7-18-19-20-21/h1-2,5,7H,3-4,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKLBXHWRKRKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCN2C=NN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
![N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4944334.png)
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
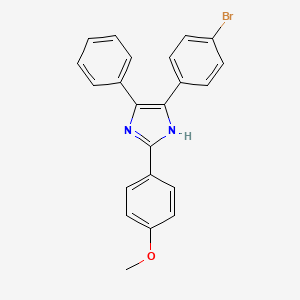
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4944348.png)
![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanone](/img/structure/B4944352.png)
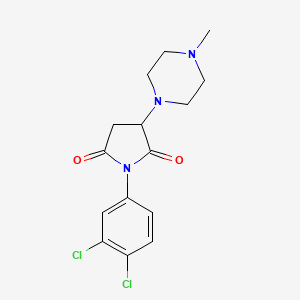
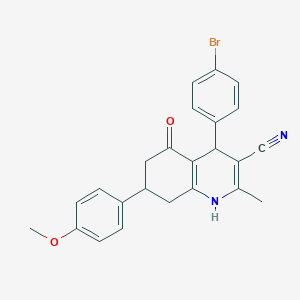
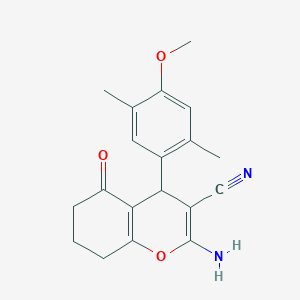
![3-chloro-N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4944396.png)
![ethyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4944407.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4944419.png)
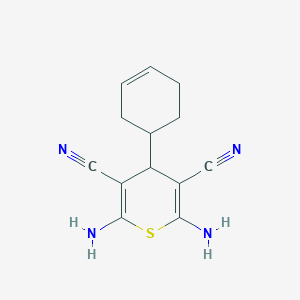
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)